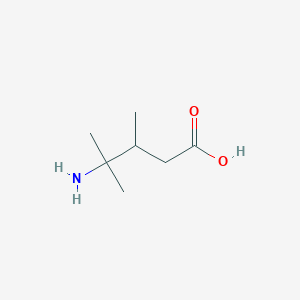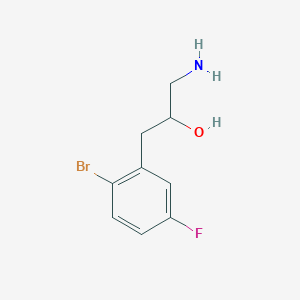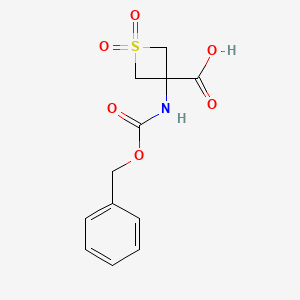
1,1,1-Trifluoro-3-mesitylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-mesitylpropan-2-ol is an organic compound characterized by the presence of trifluoromethyl and mesityl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-mesitylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with 1,1,1-trifluoroacetone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-mesitylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-mesitylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-3-mesitylpropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in enzyme inhibition and modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: Another trifluoromethylated alcohol with similar properties but different applications.
2,2,2-Trifluoroethanol: A simpler trifluoromethyl alcohol used in protein studies and as a solvent.
1,1,1-Trifluoro-2-methylpropan-2-ol: A related compound with a different substitution pattern on the propanol backbone.
Uniqueness
1,1,1-Trifluoro-3-mesitylpropan-2-ol is unique due to the presence of the mesityl group, which imparts additional steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from other trifluoromethylated alcohols.
Propiedades
Fórmula molecular |
C12H15F3O |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H15F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5,11,16H,6H2,1-3H3 |
Clave InChI |
ICLUXKKTCIZSHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(C(F)(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
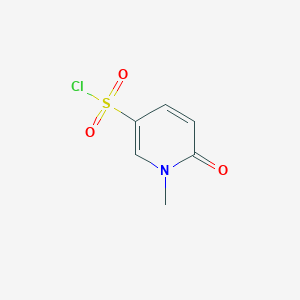

amine](/img/structure/B13611459.png)



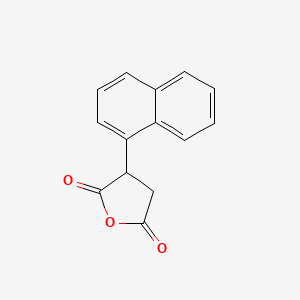
![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
